molecular formula C7H4ClN B033263 2-Chloro-5-ethynylpyridine CAS No. 263012-63-1

2-Chloro-5-ethynylpyridine

Cat. No. B033263
M. Wt: 137.56 g/mol
InChI Key: PGLDMOFVMPWSEN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related ethynylpyridine compounds often involves multi-step reactions that include halogenation, Sonogashira coupling, and hydroboration. For instance, a derivative, 2,5-diethynylpyridine, can be synthesized through a reaction with dimesitylborane, leading to unexpected tris-hydroboration products, highlighting the complexity and versatility of reactions involving ethynylpyridine structures (Entwistle et al., 2004). Such methodologies may be adapted for the synthesis of 2-Chloro-5-ethynylpyridine by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of ethynylpyridine derivatives plays a crucial role in their reactivity and interaction. For example, 2-ethynylpyridine (2-EP) forms hydrogen-bonded complexes, which have been studied using IR spectroscopy and theoretical calculations to understand their structure and stability (Bakarić & Spanget-Larsen, 2018). These insights into the molecular interactions and structure of ethynylpyridine derivatives can be applied to understand the behavior of 2-Chloro-5-ethynylpyridine in various chemical environments.

Chemical Reactions and Properties

Ethynylpyridines participate in a range of chemical reactions, such as hydrohalogenation, where they react with halogen acids to form halogenated products. A study on 2-ethynylpyridines demonstrated efficient hydrochlorination without special reagents, suggesting a generalizable mechanism for modifying ethynylpyridine derivatives, including 2-Chloro-5-ethynylpyridine, to achieve desired functionalization (Muragishi et al., 2017).

Physical Properties Analysis

The physical properties of 2-Chloro-5-ethynylpyridine, such as solubility, melting point, and boiling point, can be inferred from studies on similar compounds. The behavior of ethynylpyridine dimers in solvents and their spectroscopic characteristics provides insights into the physical properties that influence their use in chemical synthesis and applications (Bakarić & Spanget-Larsen, 2018).

Chemical Properties Analysis

The chemical properties of 2-Chloro-5-ethynylpyridine, such as reactivity towards nucleophiles or electrophiles, can be studied through its interaction with various chemical reagents. The hydrohalogenation reaction of ethynylpyridines is a prime example of their chemical behavior, showcasing the compound's ability to undergo addition reactions to form halogenated products (Muragishi et al., 2017). Such properties are crucial for understanding and predicting the behavior of 2-Chloro-5-ethynylpyridine in synthetic pathways and its potential applications in chemical synthesis.

Scientific Research Applications

  • Pharmaceuticals and Agrochemicals : 2-chloro-5-trifluoromethyl pyridine, a related compound, serves as a key intermediate in pharmaceuticals, agrochemicals, and biochemicals. It has potential applications in herbicides and related fields (Li Zheng-xiong, 2004).

  • Agricultural Applications : 2-ethynylpyridine is recognized as a cost-effective soil nitrification inhibitor, useful in fertilizer amendments (McCarty & Bremner, 1990).

  • Chemical Synthesis : The hydrochlorination of 2-ethynylpyridines can be achieved using hydrochloric acid and silver acetate, with potential applications in hydrobromination and hydroiodination processes (Muragishi, Asahara & Nishiwaki, 2017).

  • Antioxidant and Metal Chelating Activities : Novel dihydropyridine analogs, synthesized from compounds like 2-ethynylpyridine, demonstrate potent antioxidant and metal chelating activities, offering therapeutic potential for metal-induced oxidative stress-associated diseases (Sudhana & Pradeepkiran Jangampalli Adi, 2019).

  • Polymer Science : Catalyst-free polymerization of 2-ethynylpyridine can produce ionic polyacetylene with stable redox currents and a maximum peak at 457 nm, useful in material science (Lim et al., 2018).

  • Solubility Studies : Understanding the solubility of 2-Chloro-5-chloromethylpyridine in various solvents is crucial for industrial design and theoretical studies (Shi, Li & Zhou, 2010).

  • Spectroscopic Studies : Spectroscopic and computational studies of 2-ethynylpyridine dimers have potential implications in the field of hydrogen-bonded complexes and molecular interactions (Bakarić & Spanget-Larsen, 2018).

  • Molecular Docking and Anti-Tuberculosis Properties : Some 4-(pyridylamino)- and 4-(ethynylpyridine)-quinazolines show promising anti-Mycobacterium tuberculosis properties, with minimal cytotoxicity, highlighting potential medicinal applications (Dilebo et al., 2021).

  • Memory Devices and Nano-Actuators : Certain molecules involving 2-ethynylpyridine demonstrate charge-induced conformational switching, usable in memory devices or nano-actuators by controlling ring rotation with a bias voltage (Derosa, Guda & Seminario, 2003).

Safety And Hazards

2-Chloro-5-ethynylpyridine is classified as Acute Tox. 3 Oral . The hazard statements include H301 . The precautionary statements include P301 + P330 + P331 + P310 . It should be stored in an inert atmosphere at 2-8°C .

properties

IUPAC Name

2-chloro-5-ethynylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN/c1-2-6-3-4-7(8)9-5-6/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLDMOFVMPWSEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442971
Record name 2-Chloro-5-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-ethynylpyridine

CAS RN

263012-63-1
Record name 2-Chloro-5-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-ethynylpyridine
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Synthesis routes and methods I

Procedure details

2-Chloro-5-trimethylsilanylethynyl-pyridine (1.00 g, 4.77 mmol) was taken up in THF (23.8 ml) under argon at 0° C. Tetrabutylammonium fluoride (5.72 ml of 1.0 M in THF, 5.72 mmol) was added dropwise over 5 minutes. The mixture was then allowed to warm to room temperature and maintained at room temperature for 1.5 hours. The reaction was quenched with saturated aqueous ammonium chloride, and extracted three times with ethyl acetate. The organic fractions were combined, dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting crude product was purified by silica gel chromatography (0-65% ethyl acetate/hexanes) to afford the title compound.
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Synthesis routes and methods II

Procedure details

A 1 M solution of TBAF in THF (12 mL) was added to 500 mg (2.38 mmol) of 2-chloro-5-trimethylsilanylethynyl-pyridine and the black solution was stirred overnight. The mixture was concentrated, the resulting residue was stirred in 50 mL of Et2O for 1 h, and the liquid was decanted from the solids. This washing procedure was repeated twice, and the combined washes were concentrated and chromatographed to provide 240 mg of 2-chloro-5-ethynylpyridine as a colorless solid.
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500 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Hübscher, W Seichter, T Gruber… - Journal of …, 2015 - Wiley Online Library
… 2.2 g (9.2 mmol) 2-chloro-5-iodopyridine (4b), 1.3 g (9.6 mmol) 2-chloro-5-ethynylpyridine (2b), and the catalyst in a mixture of 70 mL diisopropylamine and 60 mL tetrahydrofuran were …
Number of citations: 5 onlinelibrary.wiley.com
PNW Baxter - The Journal of Organic Chemistry, 2001 - ACS Publications
… -5-trimethylsilylethynylpyridine (4) via a Sonogashira reaction 30a,b with trimethylsilylethyne, and 4 subsequently deprotected with aqueous NaOH to give 2-chloro-5-ethynylpyridine (5) …
Number of citations: 74 pubs.acs.org
PNW Baxter - The Journal of Organic Chemistry, 2000 - ACS Publications
… Parallel experimental investigations showed 2-chloro-5-ethynylpyridine (15b) to be an excellent synthon for introducing the 5-ethynyl-2-chloropyridyl group into halogenated aromatic …
Number of citations: 74 pubs.acs.org
G Tran, D Gomez Pardo, T Tsuchiya, S Hillebrand… - Organic …, 2015 - ACS Publications
… Accordingly, when 2-chloro-5-ethynylpyridine 5c was involved in the reaction sequence, the desired pyridazine 6c was obtained in good yields (54% over two steps) using TMS-CF 3 as …
Number of citations: 34 pubs.acs.org
HJ Bae, J Chung, H Kim, J Park, KM Lee… - Inorganic …, 2014 - ACS Publications
… (4, 34) The starting compound 2a was obtained from methylation of ethynyl group of 2-chloro-5-ethynylpyridine (1a). Sonogashira reaction between 1-hexyne and 2-chloro-4-…
Number of citations: 100 pubs.acs.org

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